molecular formula C25H15ClF2N4O2 B14133470 4-[[9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido[4,5-d][2]benzazepin-3-yl]amino]benzoic acid

4-[[9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido[4,5-d][2]benzazepin-3-yl]amino]benzoic acid

Cat. No.: B14133470
M. Wt: 476.9 g/mol
InChI Key: QWFSKRMMQOUENQ-UHFFFAOYSA-N
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Description

4-[[9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido4,5-dbenzazepin-3-yl]amino]benzoic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimido4,5-dbenzazepine core, substituted with chloro and difluorophenyl groups, and an amino benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido4,5-dbenzazepin-3-yl]amino]benzoic acid typically involves multi-step organic reactions. The process begins with the preparation of the pyrimido4,5-dbenzazepine core, followed by the introduction of the chloro and difluorophenyl substituents. The final step involves the coupling of the amino benzoic acid moiety under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an appropriate solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the process and reduce production costs. Additionally, purification techniques such as recrystallization or chromatography would be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-[[9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido4,5-dbenzazepin-3-yl]amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro and difluorophenyl sites, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions might result in the replacement of halogen atoms with other functional groups.

Scientific Research Applications

4-[[9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido4,5-dbenzazepin-3-yl]amino]benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 4-[[9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido4,5-dbenzazepin-3-yl]amino]benzoic acid involves its interaction with specific molecular targets within cells. This compound may inhibit certain enzymes or receptors, thereby modulating signaling pathways and cellular functions. For instance, it could act as an inhibitor of kinases involved in cell proliferation, leading to potential anti-cancer effects. The exact molecular targets and pathways would require further investigation through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-4′-hydroxybenzophenone: Shares the chloro and benzophenone moieties but lacks the pyrimidobenzazepine core.

    Fenofibrate: Contains a similar benzoic acid moiety but differs in the rest of the structure.

Uniqueness

4-[[9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido4,5-dbenzazepin-3-yl]amino]benzoic acid is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C25H15ClF2N4O2

Molecular Weight

476.9 g/mol

IUPAC Name

4-[[9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido[4,5-d][2]benzazepin-3-yl]amino]benzoic acid

InChI

InChI=1S/C25H15ClF2N4O2/c26-14-6-9-16-17(10-14)23(22-19(27)2-1-3-20(22)28)29-12-21-18(16)11-30-25(32-21)31-15-7-4-13(5-8-15)24(33)34/h1-11H,12H2,(H,33,34)(H,30,31,32)

InChI Key

QWFSKRMMQOUENQ-UHFFFAOYSA-N

Canonical SMILES

C1C2=NC(=NC=C2C3=C(C=C(C=C3)Cl)C(=N1)C4=C(C=CC=C4F)F)NC5=CC=C(C=C5)C(=O)O

Origin of Product

United States

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